REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[CH2:8])=[CH:5][CH:4]=1.[CH2:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.N(C(C)(C)C#N)=NC(C)(C)C#N>>[Cl:1][CH2:2][CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[CH2:8]=[CH:7][C:6]1[CH:9]=[CH:10][CH:3]=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
82.5 g
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=C(C=C)C=C1
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were polymerized
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC=CC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[CH2:8])=[CH:5][CH:4]=1.[CH2:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.N(C(C)(C)C#N)=NC(C)(C)C#N>>[Cl:1][CH2:2][CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[CH2:8]=[CH:7][C:6]1[CH:9]=[CH:10][CH:3]=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
82.5 g
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=C(C=C)C=C1
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were polymerized
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC=CC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[CH2:8])=[CH:5][CH:4]=1.[CH2:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.N(C(C)(C)C#N)=NC(C)(C)C#N>>[Cl:1][CH2:2][CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[CH2:8]=[CH:7][C:6]1[CH:9]=[CH:10][CH:3]=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
82.5 g
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=C(C=C)C=C1
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were polymerized
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC=CC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[CH2:8])=[CH:5][CH:4]=1.[CH2:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.N(C(C)(C)C#N)=NC(C)(C)C#N>>[Cl:1][CH2:2][CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[CH2:8]=[CH:7][C:6]1[CH:9]=[CH:10][CH:3]=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
82.5 g
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=C(C=C)C=C1
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were polymerized
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC=CC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |